molecular formula C8H10ClF2N B6335680 2-(3,5-Difluorophenyl)ethanamine hydrochloride CAS No. 1034758-47-8

2-(3,5-Difluorophenyl)ethanamine hydrochloride

Cat. No. B6335680
CAS RN: 1034758-47-8
M. Wt: 193.62 g/mol
InChI Key: MNBDVWPWPLLIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluorophenyl)ethanamine hydrochloride is an organic compound belonging to the class of amines, with the chemical formula C7H9F2N·HCl. It is a colorless solid with a melting point of 218-220°C and a boiling point of 213-214°C. It is soluble in ethanol, methanol and water, and insoluble in ether, chloroform and benzene. This compound is used in a variety of applications, including as an intermediate in organic synthesis, as a reagent for the preparation of various organic compounds, and as a pharmaceutical ingredient.

Scientific Research Applications

2-(3,5-Difluorophenyl)ethanamine hydrochloride is used in a variety of scientific research applications, including as a reagent for the synthesis of organic compounds, as a catalyst for organic reactions, and as a pharmaceutical ingredient. It has also been used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines and imidazoles.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)ethanamine hydrochloride is not yet fully understood. However, it is believed that the compound acts as a proton donor in reactions, transferring a proton from the hydrochloride group to an acceptor molecule. This proton transfer can be used to activate or catalyze various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Difluorophenyl)ethanamine hydrochloride have not been studied in detail. However, it has been shown to have a weak inhibitory effect on the enzyme monoamine oxidase in vitro, suggesting that it may have some effect on monoamine neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

2-(3,5-Difluorophenyl)ethanamine hydrochloride has several advantages for use in laboratory experiments. It is an inexpensive and readily available reagent, and it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, it is also highly volatile, and thus it should be handled with care and stored in a cool, dry place.

Future Directions

Future research into 2-(3,5-Difluorophenyl)ethanamine hydrochloride should focus on its biochemical and physiological effects. Further studies should be conducted to determine its mechanism of action and its potential therapeutic applications. Additionally, research should be conducted to explore its potential use as a catalyst for organic reactions, and to develop more efficient synthesis methods. Finally, further studies should be conducted to investigate its potential toxicity and any potential adverse effects.

Synthesis Methods

2-(3,5-Difluorophenyl)ethanamine hydrochloride can be synthesized from 3,5-difluorobenzaldehyde and ethanamine via a two-step reaction. In the first step, 3,5-difluorobenzaldehyde is treated with ethanamine in the presence of a base such as sodium hydroxide to form the corresponding Schiff base. This is followed by a condensation reaction with hydrochloric acid to yield 2-(3,5-difluorophenyl)ethanamine hydrochloride.

properties

IUPAC Name

2-(3,5-difluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-7-3-6(1-2-11)4-8(10)5-7;/h3-5H,1-2,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBDVWPWPLLIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)ethanamine hydrochloride

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